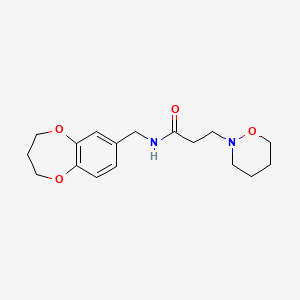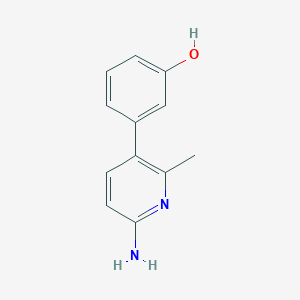![molecular formula C15H16F3N5O B3795278 5-piperazin-1-yl-2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridazin-3-one](/img/structure/B3795278.png)
5-piperazin-1-yl-2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridazin-3-one
Descripción general
Descripción
5-piperazin-1-yl-2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridazin-3-one is a heterocyclic compound that features a piperazine ring, a pyridazinone core, and a trifluoromethyl-substituted pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-piperazin-1-yl-2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridazin-3-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step involves the aza-Michael addition between a protected diamine and an in situ generated sulfonium salt . The reaction conditions often require a basic environment, such as the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
5-piperazin-1-yl-2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
5-piperazin-1-yl-2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in oncology.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-piperazin-1-yl-2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridazin-3-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the phosphorylation of AKT in cancer cells, thereby modulating the PI3K/AKT/mTOR pathway . This pathway is crucial for cell growth and survival, making the compound a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-piperazin-1-yl-1,2-benzothiazole): Known for its antimicrobial activity.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
5-piperazin-1-yl-2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridazin-3-one is unique due to its trifluoromethyl group, which enhances its metabolic stability and bioavailability. This makes it a promising candidate for drug development compared to other similar compounds.
Propiedades
IUPAC Name |
5-piperazin-1-yl-2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)13-2-1-11(8-20-13)10-23-14(24)7-12(9-21-23)22-5-3-19-4-6-22/h1-2,7-9,19H,3-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUPCMNQVOALFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N(N=C2)CC3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxy-4-{[(3-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3795204.png)
![1-[(2-phenyl-4-morpholinyl)carbonyl]isoquinoline](/img/structure/B3795212.png)
![2-ethyl-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B3795214.png)
![1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one](/img/structure/B3795220.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone](/img/structure/B3795225.png)
![N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B3795229.png)

![4-(2,3-dihydro-1H-inden-2-yl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B3795243.png)
![2-{2-[4-(methylsulfonyl)phenyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B3795245.png)

![2-methyl-4-(5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3795258.png)

![7-acetyl-2-methyl-N-[3-(pyridin-3-yloxy)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3795280.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B3795284.png)
